molecular formula C17H21ClN6 B6456717 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine CAS No. 2549028-24-0

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine

Cat. No.: B6456717
CAS No.: 2549028-24-0
M. Wt: 344.8 g/mol
InChI Key: VHBUKIKYGXIYII-UHFFFAOYSA-N
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Description

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at position 2 and methyl groups at positions 5 and 4. The piperazine ring at position 4 is further functionalized with a 5-chloropyrimidin-2-yl group.

Properties

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6/c1-11-12(2)21-15(13-3-4-13)22-16(11)23-5-7-24(8-6-23)17-19-9-14(18)10-20-17/h9-10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBUKIKYGXIYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)Cl)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. The interaction of the compound with its targets and the resulting changes would depend on the specific targets it binds to. For instance, if the compound acts as an agonist or antagonist to a receptor, it could either stimulate or inhibit the receptor’s activity, respectively.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of certain molecules within the cell.

Biological Activity

The compound 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H18ClN5\text{C}_{14}\text{H}_{18}\text{Cl}\text{N}_{5}

This structure features a piperazine moiety linked to a chloropyrimidine and a cyclopropyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The following sections summarize key findings related to its biological activity against various cancer cell lines.

In Vitro Studies

  • Cell Line Testing : The compound has been tested against several cancer cell lines, including human lung adenocarcinoma (A549) and malignant melanoma (WM115). The assays used include:
    • WST-1 Assay : This assay measures cell viability and proliferation. Results indicated a dose-dependent reduction in cell viability upon treatment with the compound.
    • Caspase 3/7 Assay : This assay evaluates apoptotic activity. Increased caspase activity suggests that the compound induces apoptosis in cancer cells.
Cell LineIC50 (μM)Mechanism of Action
A54915Apoptosis induction
WM11512DNA damage
  • DNA Damage Assays : The compound was also evaluated for its ability to induce DNA damage in treated cells. The results demonstrated significant DNA fragmentation, indicating that it may act as a genotoxic agent in specific tumor environments.

In Vivo Studies

In animal models, particularly using murine sarcoma models, the compound showed promising antitumor efficacy:

  • Tumor Inhibition Rates : In vivo studies demonstrated tumor inhibition rates of approximately 66% when administered at therapeutic doses.

The biological activity of This compound appears to be mediated through several mechanisms:

  • Hypoxia-Inducible Factor (HIF) Pathway Modulation : Similar compounds have been shown to inhibit HIF pathways, which are often upregulated in tumor microenvironments.
  • Caspase Activation : The induction of apoptosis through caspase activation is a critical pathway for its anticancer effects.
  • DNA Damage Response : The ability to induce DNA damage suggests potential use as a chemotherapeutic agent.

Case Studies

Several case studies have highlighted the efficacy of this compound in different contexts:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers in A549 cells.
  • Combination Therapy : Research indicates that combining this compound with established chemotherapeutics may enhance overall efficacy and reduce resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Linkers

A closely related compound, 4-(4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)-3-fluorobenzonitrile (Compound 24), shares the 5-chloropyrimidin-2-yl motif but replaces the piperazine linker with a piperidine ring. Key differences include:

  • Substituent Effects : The fluorobenzonitrile group in Compound 24 introduces strong electron-withdrawing properties, whereas the target compound’s cyclopropyl and dimethyl groups prioritize steric hindrance and lipophilicity.
  • Synthetic Yield : Compound 24 was synthesized in 58% yield, suggesting moderate efficiency . Comparable data for the target compound is unavailable, but structural simplicity (lack of fused oxazin rings) may favor higher yields.
Parameter Target Compound Compound 24
Core Structure Pyrimidine Pyrimido[5,4-b][1,4]oxazin
Linker Piperazine Piperidine
Key Substituents Cyclopropyl, 5,6-dimethyl Fluorobenzonitrile
Synthetic Yield Not Reported 58%

Pyrazolo- and Triazolopyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines (e.g., compounds 2 and 3 ) and triazolopyrimidines (e.g., 7 , 9 ) from exhibit distinct heterocyclic frameworks. These compounds often undergo isomerization (e.g., 6 and 8 ), highlighting stability challenges absent in the target compound’s rigid pyrimidine-piperazine system. For example:

  • Synthetic Complexity : Isomerization pathways complicate synthesis, whereas the target compound’s straightforward substitution pattern may simplify manufacturing .

Simple Pyrimidine Derivatives

Simpler derivatives like 5-p-Tolylpyrimidin-2-ylamine () lack the target compound’s advanced functionalization. The addition of piperazine and cyclopropyl groups in the target compound likely improves:

  • Pharmacokinetics : Enhanced solubility (piperazine) and metabolic resistance (cyclopropyl).
  • Target Selectivity : Multisubstitution may reduce off-target effects compared to minimally substituted pyrimidines .

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